BMS 777607

Beschreibung

Eigenschaften

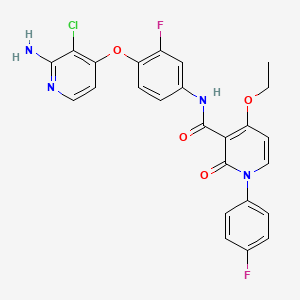

IUPAC Name |

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBRGSXVFBYQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19ClF2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145278 | |

| Record name | BMS-777607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025720-94-8 | |

| Record name | BMS-777607 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025720948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-777607 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-777607 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-777607 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3MMS6HDO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-777607: A Multi-faceted Kinase Inhibitor Targeting Key Oncogenic Pathways

An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

Introduction

BMS-777607 is a potent, orally bioavailable, small-molecule multi-kinase inhibitor that has garnered significant interest in the field of oncology research and drug development. Initially identified as a c-Met inhibitor, subsequent studies have revealed its activity against a broader spectrum of receptor tyrosine kinases (RTKs), primarily within the TAM (Tyro3, Axl, Mer) and Ron families. This technical guide provides a comprehensive overview of the mechanism of action of BMS-777607 in cancer cells, detailing its molecular targets, downstream signaling effects, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the study of cancer therapeutics.

Core Mechanism of Action: Multi-Kinase Inhibition

BMS-777607 exerts its anti-cancer effects through the competitive inhibition of ATP binding to the kinase domain of several key RTKs implicated in tumor progression, metastasis, and therapeutic resistance. Its primary targets include c-Met (hepatocyte growth factor receptor), Axl, Ron, and Tyro3.[1][2][3] The inhibitory activity of BMS-777607 is highly potent, with IC50 values in the low nanomolar range for its principal targets.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of BMS-777607 against its primary kinase targets.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| c-Met | 3.9 | Cell-free | [1][2][3] |

| Axl | 1.1 | Cell-free | [1][2][4] |

| Ron | 1.8 | Cell-free | [1][2][3] |

| Tyro3 | 4.3 | Cell-free | [1][2][3] |

| c-Met (autophosphorylation) | <1 - 20 | Cell-based | [2][4] |

Impact on Downstream Signaling Pathways

By inhibiting the catalytic activity of its target RTKs, BMS-777607 effectively blocks the initiation of several downstream signaling cascades crucial for cancer cell survival and proliferation. The two major pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.

Blockade of c-Met, Axl, and Ron activation by BMS-777607 leads to a dose-dependent reduction in the phosphorylation of key downstream signaling nodes, including Akt and ERK.[4][5] This attenuation of pro-survival and pro-proliferative signaling is a cornerstone of the compound's anti-tumor activity.

Cellular Effects of BMS-777607

The inhibition of key oncogenic signaling pathways by BMS-777607 manifests in a variety of anti-cancer effects at the cellular level.

Inhibition of Proliferation and Survival

BMS-777607 has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This effect is particularly pronounced in tumors with MET gene amplification or overexpression. The compound can induce cell cycle arrest and, in many cases, trigger apoptosis.

Quantitative Data on Cellular Effects

| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| GTL-16 | Gastric Carcinoma | Inhibition of proliferation | IC50 of 20 nM | [2][4] |

| PC-3, DU145 | Prostate Cancer | Inhibition of HGF-induced scattering | Almost complete at 0.5 µM | [2][4] |

| PC-3, DU145 | Prostate Cancer | Inhibition of migration and invasion | IC50 < 0.1 µM | [4] |

| U118MG, SF126 | Glioblastoma | Reduced cell viability (MTT assay) | Significant at 12.5 µM | [5] |

| U118MG, SF126 | Glioblastoma | Increased apoptosis (CPP32 activity) | Significant at 12.5 µM | [5] |

| T-47D, ZR-75-1 | Breast Cancer | Inhibition of clonogenic growth | Dose-dependent |

Inhibition of Cell Migration and Invasion

A critical aspect of the metastatic cascade is the ability of cancer cells to migrate and invade surrounding tissues. BMS-777607 has demonstrated potent inhibitory effects on both HGF-stimulated and basal cell migration and invasion in various cancer models.[4] This is attributed to the disruption of signaling pathways that regulate the cytoskeletal rearrangements and enzymatic degradation of the extracellular matrix required for cell motility.

Induction of Polyploidy and Mitotic Disruption

Interestingly, in addition to its direct inhibition of RTK signaling, BMS-777607 can induce polyploidy in some cancer cell lines, such as breast cancer cells. This phenomenon is linked to an off-target effect on Aurora kinase B, a key regulator of mitosis. Inhibition of Aurora kinase B disrupts proper chromosome segregation and cytokinesis, leading to the formation of large, multinucleated cells. This mitotic catastrophe can ultimately contribute to cell death.

Detailed Experimental Protocols

Western Blot Analysis

Objective: To assess the phosphorylation status of target RTKs and downstream signaling proteins.

-

Cell Lysis: Treat cancer cells with various concentrations of BMS-777607 for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Met, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay

Objective: To determine the effect of BMS-777607 on cell proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of BMS-777607 for 24-72 hours.

-

MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Clonogenic Assay

Objective: To assess the long-term effect of BMS-777607 on the reproductive integrity of single cells.

-

Cell Seeding: Seed a low density of cells (200-1000 cells/well) in a 6-well plate.

-

Compound Treatment: Treat the cells with various concentrations of BMS-777607 and incubate for 10-14 days, allowing colonies to form.

-

Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Cell Migration and Invasion Assays (Boyden Chamber)

Objective: To evaluate the effect of BMS-777607 on cell motility.

-

Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, no coating is necessary.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free media containing BMS-777607.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 12-48 hours.

-

Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.

-

Quantification: Count the number of migrated cells in several microscopic fields.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the effect of BMS-777607 on cell cycle distribution and polyploidy.

-

Cell Treatment and Harvesting: Treat cells with BMS-777607 for the desired time, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

Immunofluorescence for Microtubule Analysis

Objective: To visualize the effect of BMS-777607 on mitotic spindle formation.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with BMS-777607.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Antibody Staining: Block with BSA and incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the microtubule structures using a fluorescence microscope.

Conclusion

BMS-777607 is a potent multi-kinase inhibitor with a complex and multifaceted mechanism of action in cancer cells. Its ability to simultaneously target key RTKs like c-Met, Axl, and Ron, thereby inhibiting critical downstream signaling pathways, underscores its potential as a broad-spectrum anti-cancer agent. Furthermore, its off-target effect on Aurora kinase B, leading to mitotic disruption and polyploidy, adds another layer to its anti-neoplastic activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the effects of BMS-777607 in various cancer models. A thorough understanding of its molecular and cellular mechanisms is crucial for its rational development and potential clinical application in targeted cancer therapy.

References

- 1. medkoo.com [medkoo.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BMS-777607: A Potent Inhibitor of the MET Kinase Family

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent, ATP-competitive small-molecule inhibitor primarily targeting the MET receptor tyrosine kinase family. This family includes c-Met (hepatocyte growth factor receptor), Axl, Ron, and Tyro3, which are crucial regulators of cellular growth, motility, and invasion. Dysregulation of these kinases is implicated in the progression of various human cancers. This document provides a comprehensive overview of the preclinical data on BMS-777607, focusing on its target profile, mechanism of action, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Primary Target Profile and Selectivity

BMS-777607 is a highly selective inhibitor of the MET kinase family. In vitro enzymatic assays have demonstrated its potent inhibitory activity against c-Met, Axl, Ron, and Tyro3 with IC50 values in the low nanomolar range.[1][2] The compound exhibits significant selectivity for these primary targets over a wide range of other receptor and non-receptor kinases, making it a valuable tool for studying MET-driven oncogenic processes.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

| Target Kinase | IC50 (nM) |

| Axl | 1.1[1][2] |

| Ron | 1.8[1][2] |

| c-Met | 3.9[1][2] |

| Tyro3 | 4.3[1][2] |

| Mer | 14.0[3] |

| Flt-3 | 16.0[3] |

| Aurora B | 78.0[3] |

| Lck | 120[3] |

| VEGFR-2 | 180[3] |

BMS-777607 demonstrates over 40-fold greater selectivity for its primary MET-related targets compared to kinases such as Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of kinases.[1][2]

Mechanism of Action and Downstream Signaling

BMS-777607 exerts its biological effects by competitively binding to the ATP-binding pocket of the MET family kinases, thereby inhibiting their autophosphorylation and subsequent activation. This blockade of the upstream kinase activity leads to the suppression of key downstream signaling pathways, primarily the Phosphoinositide 3-Kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.[1][4] These pathways are critical for cell survival, proliferation, migration, and invasion.

Signaling Pathway Diagram

Caption: BMS-777607 inhibits HGF-stimulated c-Met signaling.

Cellular and In Vivo Activity

BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical models, including both in vitro cell-based assays and in vivo tumor xenograft studies.

Table 2: Cellular Activity of BMS-777607

| Cell Line | Assay Type | Effect | IC50 / Concentration |

| GTL-16 | c-Met Autophosphorylation | Inhibition | 20 nM[1][2] |

| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | Inhibition | <1 nM[1][2] |

| PC-3, DU145 | HGF-induced Cell Scattering | Inhibition | Almost complete at 0.5 µM[1][2] |

| PC-3, DU145 | HGF-induced Cell Migration & Invasion | Inhibition | <0.1 µM[1][2] |

| KHT | c-Met Autophosphorylation | Inhibition | 10 nM[1][2] |

| KHT | Cell Scatter, Motility, Invasion | Inhibition | Effective in nanomolar range[1][2] |

| T-47D, ZR-75-1 | Clonogenic Growth | Inhibition | Dose-dependent[3] |

| SF126, U118MG | AXL Phosphorylation | Inhibition | Significantly reduced at 12.5 µM[5] |

| SF126, U118MG | Cell Viability | Decrease | Dose-dependent[5] |

| SF126, U118MG | Apoptosis | Increase | Dose-dependent[5] |

In vivo, oral administration of BMS-777607 has been shown to significantly reduce tumor volumes in human tumor xenograft models with no observed toxicity.[1][2] For instance, in a GTL-16 xenograft model, doses ranging from 6.25 to 50 mg/kg resulted in significant tumor growth inhibition.[1][2]

Experimental Protocols

In Vitro Kinase Inhibition Assay

A typical kinase reaction to determine the IC50 of BMS-777607 against c-Met involves the following steps:

-

Reaction Mixture Preparation: Prepare a kinase buffer containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.[1]

-

Enzyme and Substrate: To the kinase buffer, add baculovirus-expressed GST-Met and 3 µg of the substrate poly(Glu/Tyr).[1]

-

Initiation of Reaction: Start the reaction by adding 0.12 µCi of 33P γ-ATP and 1 µM of unlabeled ATP.[1]

-

Incubation: Incubate the reaction mixture for 1 hour at 30°C.[1]

-

Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[1]

-

Quantification: Measure the incorporation of 33P into the substrate to determine kinase activity and the inhibitory effect of different concentrations of BMS-777607.

Experimental Workflow: Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Assays

-

Cell Seeding: Seed cells in a 96-well plate at a desired density.

-

Treatment: Expose cells to a serial dilution of BMS-777607 for 96 hours.[1]

-

MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength to determine cell viability.

-

Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.

-

Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.[1]

-

Treatment: Treat the cells with different concentrations of BMS-777607.

-

Incubation and Imaging: Incubate the cells and capture images of the scratch at different time points (e.g., 0 and 24 hours).

-

Analysis: Quantify the migration of cells into the denuded area.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Experimental Workflow: Western Blot

Caption: Standard workflow for Western blot analysis.

Conclusion

BMS-777607 is a potent and selective inhibitor of the MET kinase family with significant anti-tumor activity in preclinical models. Its ability to block key oncogenic signaling pathways, such as PI3K/Akt and MAPK/ERK, underscores its therapeutic potential in cancers driven by MET dysregulation. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of BMS-777607 and the development of related targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. BMS-777607, a Small-Molecule Met Kinase Inhibitor, Suppresses Hepatocyte Growth Factor–Stimulated Prostate Cancer Metastatic Phenotype In vitro | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

BMS-777607 Signaling Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of the c-Met and Axl signaling pathways, it also demonstrates significant activity against Ron and Tyro3. These RTKs are crucial regulators of cellular processes including proliferation, survival, migration, and invasion. Their dysregulation is frequently implicated in tumor progression and metastasis, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the BMS-777607 signaling pathway inhibition, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a summary of its preclinical and early clinical development.

Introduction

The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), and the TAM (Tyro3, Axl, Mer) family of receptors are key drivers in oncology. Overexpression and aberrant activation of these pathways are associated with poor prognosis and resistance to conventional therapies in a variety of solid tumors, including glioblastoma, prostate cancer, and breast cancer.[1][2] BMS-777607 has emerged as a critical tool for investigating the therapeutic potential of targeting these pathways.

Mechanism of Action

BMS-777607 functions as a selective, ATP-competitive inhibitor of the kinase activity of c-Met and other related kinases.[3][4] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[2][4] This inhibition leads to the attenuation of key cellular functions that promote cancer progression.[2][5]

Kinase Selectivity and Potency

BMS-777607 exhibits high affinity for c-Met and the TAM family kinases. Its selectivity has been characterized in various cell-free and cell-based assays.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Primary Targets | |||

| c-Met | 3.9 | Cell-free | [3][6] |

| Axl | 1.1 | Cell-free | [3][6] |

| Ron | 1.8 | Cell-free | [3][6] |

| Tyro3 | 4.3 | Cell-free | [3][6] |

| c-Met (autophosphorylation) | 20 | Cell-based (GTL-16 lysates) | [3][6] |

| c-Met (HGF-stimulated) | <1 | Cell-based (PC-3, DU145) | [3][6] |

| Off-Target Kinases | |||

| Mer | 14.0 | Not Specified | |

| Flt-3 | 16 | Not Specified | |

| Aurora B | 78 | Not Specified | |

| Lck | 120 | Not Specified | |

| VEGFR-2 | 180 | Not Specified |

Table 1: In vitro potency of BMS-777607 against various kinases. The data demonstrates high potency against the intended targets with significantly lower activity against other kinases, indicating a favorable selectivity profile.

Downstream Signaling Pathway Inhibition

Inhibition of c-Met and Axl by BMS-777607 leads to the suppression of major downstream signaling pathways that are critical for cell growth and survival.

Figure 1: BMS-777607 inhibits the c-Met and Axl signaling pathways.

BMS-777607 has been shown to effectively inhibit the phosphorylation of Akt, and Extracellular signal-regulated kinase (ERK) in a dose-dependent manner in various cancer cell lines.[2]

In Vitro and In Vivo Efficacy

The inhibitory action of BMS-777607 on its target pathways translates to significant anti-tumor effects in both laboratory and animal models.

In Vitro Cellular Effects

| Cellular Effect | Cell Lines | Effective Concentration | Reference |

| Inhibition of Cell Scattering | PC-3, DU145 | 0.1 - 0.5 µM | [2] |

| Inhibition of Cell Migration | PC-3, DU145 | IC50 < 0.1 µM | [2] |

| Inhibition of Cell Invasion | PC-3, DU145 | IC50 < 0.1 µM | [2] |

| Reduced Cell Viability | U118MG, SF126 | 12.5 µM | [1] |

| Induction of Apoptosis | U118MG, SF126 | 12.5 µM | [1] |

| Induction of Polyploidy | T-47D, ZR-75-1 | 5 µM |

Table 2: Summary of in vitro cellular effects of BMS-777607.

In Vivo Anti-Tumor Activity

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Athymic Mice | Gastric Cancer (GTL-16 xenograft) | 6.25-50 mg/kg, oral | Significant reduction in tumor volume | [3][6] |

| C3H/HeJ Mice | Fibrosarcoma (KHT xenograft) | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [3][6] |

| Nude Mice | Glioblastoma (SF126 xenograft) | 30-100 mg/kg | 56% tumor volume reduction | [1] |

| Nude Mice | Glioblastoma (U118MG xenograft) | 30-100 mg/kg | >91% tumor remission | [1] |

Table 3: Summary of in vivo anti-tumor activity of BMS-777607.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the characterization of BMS-777607.

In Vitro Kinase Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of BMS-777607 on c-Met kinase.

Figure 2: Workflow for a typical in vitro kinase assay.

Materials:

-

Recombinant c-Met kinase

-

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

-

Poly(Glu/Tyr) substrate

-

ATP and [γ-33P]ATP

-

BMS-777607 stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of BMS-777607 in kinase buffer.

-

In a reaction plate, combine the recombinant c-Met enzyme, poly(Glu/Tyr) substrate, and the BMS-777607 dilutions.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Filter the reaction mixture and wash to remove unincorporated [γ-33P]ATP.

-

Measure the amount of 33P incorporated into the substrate using a scintillation counter.

-

Plot the percentage of inhibition against the BMS-777607 concentration to determine the IC50 value.[4]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

BMS-777607

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of BMS-777607 for the desired duration (e.g., 24-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blotting

This technique is used to detect the phosphorylation status of target proteins.

Materials:

-

Cell lysates from BMS-777607-treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C. A typical dilution for anti-p-AXL (C89E7) rabbit antibody is 1:50.[5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the relative levels of protein phosphorylation.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of BMS-777607 in a mouse model.

Figure 3: General workflow for an in vivo xenograft study.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

BMS-777607

-

Vehicle for drug formulation (e.g., DMSO and PEG300)[5]

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously or orthotopically into mice.

-

Once tumors reach a specified volume, randomize the mice into treatment and control groups.

-

Administer BMS-777607 at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

-

Measure tumor dimensions with calipers regularly to calculate tumor volume.

-

Monitor the animals for any signs of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Clinical Development

BMS-777607, also known as ASLAN002, has been evaluated in a Phase 1 clinical trial in patients with advanced or metastatic solid tumors (NCT01721148).[1][2] The study aimed to determine the maximum tolerated dose, safety, and pharmacokinetics of the compound.[2] The results indicated that ASLAN002 was well-tolerated, with the most common adverse events being nausea, fatigue, and constipation.[1] The recommended Phase 2 dose was established at 300 mg twice daily.[4] The trial also showed preliminary signs of anti-tumor activity, with some patients experiencing long-term stable disease and partial responses.[7]

Conclusion

BMS-777607 is a potent and selective inhibitor of the c-Met and Axl signaling pathways with significant anti-tumor activity in a range of preclinical models. Its ability to modulate key drivers of cancer progression underscores the therapeutic potential of targeting these pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of c-Met and Axl in oncology and to advance the development of targeted therapies.

References

- 1. A phase I trial to determine safety and pharmacokinetics of ASLAN002, an oral MET superfamily kinase inhibitor, in patients with advanced or metastatic solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fiercepharma.com [fiercepharma.com]

The Discovery and Development of BMS-777607: A Multi-Kinase Inhibitor Targeting the c-Met Pathway

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase and other members of the Met kinase family.[1] Its development represented a significant step forward in the targeted therapy of cancers characterized by dysregulation of the HGF/c-Met signaling axis. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMS-777607, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.

Introduction: The Rationale for Targeting the c-Met Pathway

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a key driver of cell proliferation, survival, migration, and invasion.[2] Overexpression or mutation of the c-Met gene is implicated in the pathogenesis and progression of a wide range of human cancers, making it a compelling target for therapeutic intervention.[2] BMS-777607 was developed to specifically inhibit the kinase activity of c-Met and related kinases, thereby blocking the downstream signaling cascades that promote tumorigenesis.[1]

Discovery and Development

BMS-777607 was originally developed by Bristol-Myers Squibb. In a strategic partnership to accelerate its clinical development, particularly in Asia where gastric and lung cancers with c-Met alterations are more prevalent, Bristol-Myers Squibb granted ASLAN Pharmaceuticals exclusive rights to develop and commercialize the compound in China, Australia, Korea, Taiwan, and other selected Asian countries. This collaboration aimed to leverage the regional expertise of ASLAN to conduct early-phase clinical trials and expedite the proof-of-concept for BMS-777607.

Mechanism of Action

BMS-777607 is an ATP-competitive inhibitor that targets the kinase domain of c-Met and other closely related receptor tyrosine kinases.[1][3] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon HGF binding, thereby abrogating the activation of downstream signaling pathways.[2]

Kinase Selectivity and Potency

The inhibitory activity of BMS-777607 has been characterized against a panel of kinases, demonstrating high potency for the Met kinase family.

| Kinase Target | IC50 (nM) |

| Axl | 1.1[1][3] |

| Ron | 1.8[1][3] |

| c-Met | 3.9[1][3] |

| Tyro3 | 4.3[1][3] |

| Mer | 14[1] |

| Flt-3 | 16 |

| Aurora B | 78 |

| Lck | 120 |

| VEGFR2 | 180 |

| Table 1: In vitro kinase inhibitory potency of BMS-777607. |

Inhibition of Cellular c-Met Autophosphorylation

In cellular assays, BMS-777607 demonstrates potent inhibition of both constitutive and HGF-stimulated c-Met autophosphorylation.

| Cell Line | Condition | IC50 (nM) |

| GTL-16 | c-Met autophosphorylation in cell lysates | 20[1][3] |

| PC-3 | HGF-triggered c-Met autophosphorylation | < 1[1] |

| DU145 | HGF-triggered c-Met autophosphorylation | < 1[1] |

| KHT | Basal c-Met autophosphorylation | 10[3][4] |

| Table 2: Cellular potency of BMS-777607 in inhibiting c-Met autophosphorylation. |

Downstream Signaling Pathways

Inhibition of c-Met by BMS-777607 leads to the suppression of key downstream signaling pathways, including the RAS/MAPK (ERK) and PI3K/Akt pathways.[5] This disruption of downstream signaling is central to its anti-tumor effects.

Preclinical Anti-Tumor Activity

BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical models, both in vitro and in vivo.

In Vitro Cellular Effects

BMS-777607 inhibits several key cellular processes that are critical for tumor progression.

| Cellular Effect | Cell Lines | IC50 / Effective Concentration |

| Inhibition of Cell Proliferation | GTL-16, H1993, U87 | Not specified, but selective inhibition observed[1][3] |

| Inhibition of HGF-induced Cell Scattering | PC-3, DU145 | Almost complete inhibition at 0.5 µM[1] |

| Inhibition of HGF-stimulated Cell Migration | PC-3, DU145 | IC50 < 0.1 µM[1] |

| Inhibition of HGF-stimulated Cell Invasion | PC-3, DU145 | IC50 < 0.1 µM[1] |

| Table 3: In vitro cellular activities of BMS-777607. |

In Vivo Efficacy

The anti-tumor efficacy of BMS-777607 has been evaluated in rodent xenograft models.

| Tumor Model | Dosing Regimen | Outcome |

| GTL-16 human tumor xenografts in athymic mice | 6.25-50 mg/kg, oral administration | Significant reduction in tumor volumes with no observed toxicity |

| KHT lung tumor nodules in C3H/HeJ mice | 25 mg/kg/day | 28.3% decrease in the number of lung tumor nodules[4] |

| SF126 glioblastoma xenografts | Not specified | 56% tumor volume reduction[6][7] |

| U118MG glioblastoma xenografts | 30 mg/kg | >91% tumor remission[6][7] |

| Table 4: In vivo anti-tumor efficacy of BMS-777607. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of BMS-777607.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607 against purified kinase enzymes.

Protocol:

-

The kinase reaction is performed in a buffer containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.[1]

-

Baculovirus-expressed GST-Met is used as the enzyme source.[1]

-

Poly(Glu/Tyr) (3 µg) serves as the substrate.[1]

-

The reaction is initiated by the addition of 1 µM ATP and 0.12 µCi 33P γ-ATP.[1]

-

Reactions are incubated for 1 hour at 30°C.[1]

-

The reaction is terminated by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.[1]

-

The amount of incorporated radioactivity is quantified to determine kinase activity and the IC50 value is calculated from a dose-response curve.

Cell Proliferation (MTS) Assay

Objective: To assess the effect of BMS-777607 on the proliferation of cancer cell lines.

Protocol:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of BMS-777607 or vehicle control (DMSO).

-

After a 72-hour incubation period, 20 µL of MTS reagent is added to each well.[8]

-

The plate is incubated for 1-4 hours at 37°C.[8]

-

The absorbance at 490 nm is measured using a microplate reader.[8]

-

Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.

Cell Scattering Assay

Objective: To evaluate the effect of BMS-777607 on HGF-induced cell scattering.

Protocol:

-

Cells are seeded at a low density in a 24-well plate and allowed to form small colonies.

-

The cells are then treated with BMS-777607 or vehicle control for 1 hour before the addition of HGF (e.g., 50 ng/mL).

-

After 24 hours of incubation, the cells are fixed and stained with crystal violet.

-

The scattering of colonies is observed and photographed under a microscope.

Cell Migration and Invasion Assays (Boyden Chamber)

Objective: To assess the impact of BMS-777607 on the migratory and invasive potential of cancer cells.

Protocol:

-

For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For the migration assay, the insert is left uncoated.[1]

-

Cells are serum-starved overnight, then resuspended in serum-free media containing various concentrations of BMS-777607.

-

The cell suspension is added to the upper chamber of the Transwell insert.

-

The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum.

-

After a 24-hour incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained with crystal violet.

-

The number of migrated/invaded cells is quantified by counting under a microscope.

In Vivo Tumor Xenograft Study

Objective: To determine the in vivo anti-tumor efficacy of BMS-777607.

Protocol:

-

Human tumor cells (e.g., GTL-16) are implanted subcutaneously into the flank of athymic nude mice.

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

BMS-777607 is formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose).

-

The treatment group receives daily oral doses of BMS-777607 (e.g., 6.25, 12.5, 25, 50 mg/kg), while the control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).

Conclusion

BMS-777607 is a potent and selective inhibitor of the c-Met kinase family with significant preclinical anti-tumor activity. Its ability to block key signaling pathways involved in cell proliferation, survival, and motility makes it a promising candidate for the treatment of cancers with aberrant c-Met signaling. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BMS-777607 in human cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.novusbio.com [resources.novusbio.com]

BMS-777607: A Technical Guide to a Potent c-Met Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Overexpression and aberrant activation of the c-Met pathway are implicated in the proliferation, survival, invasion, and metastasis of various tumor types, making it a critical target in oncology research.[3][4][5] BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models by effectively blocking hepatocyte growth factor (HGF)-stimulated c-Met signaling and downstream pathways.[1][6] This document provides a comprehensive technical overview of BMS-777607, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Introduction

The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR), plays a pivotal role in normal cellular processes such as embryogenesis and tissue regeneration.[3][7] However, its dysregulation through mutation, amplification, or overexpression is a key driver in the progression of numerous cancers.[3][4] The binding of its ligand, HGF, triggers a signaling cascade that promotes cell growth, motility, and invasion.[7][8]

BMS-777607 (also known as ASLAN002) is a multi-kinase inhibitor that potently targets c-Met and other related kinases, including Axl, Ron, and Tyro3.[2][9][10] Its ability to disrupt the HGF/c-Met axis makes it a valuable tool for cancer research and a potential therapeutic agent for treating advanced solid tumors.[1][3]

Chemical Properties:

Mechanism of Action

BMS-777607 functions as a selective, ATP-competitive inhibitor of the Met kinase domain.[1][2] It binds to the active site of the c-Met protein, preventing the autophosphorylation of key tyrosine residues (Y1234/1235) that is induced by HGF binding.[1] This blockade disrupts the recruitment and activation of downstream signaling adaptors, effectively inhibiting critical pathways such as the PI3K/Akt and MAPK/ERK cascades, which are essential for tumor cell proliferation, survival, and motility.[1][4]

Quantitative Data

The efficacy and selectivity of BMS-777607 have been quantified in numerous preclinical studies. The following tables summarize key inhibitory and efficacy data.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Selectivity Notes |

| c-Met | 3.9[2][9][10][12] | Potent inhibition of the primary target. |

| Axl | 1.1[2][9][10] | Also shows high potency against this related receptor tyrosine kinase. |

| Ron | 1.8[2][9][10] | Another member of the Met family that is strongly inhibited. |

| Tyro3 | 4.3[2][9][10] | Demonstrates activity against the TAM (Tyro3, Axl, Mer) family of kinases. |

| Lck, VEGFR-2, TrkA/B | — | Over 40-fold more selective for Met-related targets versus these kinases.[2][9][10] |

| Other Kinases | — | Over 500-fold greater selectivity against a broad panel of other receptor and non-receptor kinases.[9][10] |

Table 2: Cellular Activity of BMS-777607

| Cell Line / Assay Type | IC₅₀ Value | Description of Effect |

| GTL-16 (c-Met Autophosphorylation) | 20 nM[2][9][10] | Inhibition of c-Met autophosphorylation in a gastric carcinoma cell line with MET amplification. |

| PC-3 & DU145 (HGF-stimulated c-Met Autophosphorylation) | <1 nM[1][2][9][10] | Potent blockade of HGF-induced c-Met phosphorylation in prostate cancer cells. |

| KHT (c-Met Autophosphorylation) | 10 nM[9][10] | Inhibition of basal c-Met autophosphorylation in a metastatic murine fibrosarcoma cell line. |

| PC-3 & DU145 (Cell Migration & Invasion) | <0.1 µM[1][9][10][12] | Dose-dependent suppression of HGF-stimulated cell migration and invasion. |

| PC-3 & DU145 (Cell Scattering) | Almost complete inhibition at 0.5 µM[1][9][10] | Inhibition of HGF-induced cell scattering, a hallmark of c-Met activation. |

Table 3: In Vivo Efficacy of BMS-777607

| Xenograft Model (Cell Line) | Administration Dose & Schedule | Key Result |

| SF126 (Glioblastoma) | Not specified in provided abstracts | 56% tumor volume reduction.[13][14][15] |

| U118MG (Glioblastoma) | 30 mg/kg BW, i.p., twice daily[13][15] | Over 91% tumor remission.[13][14][15] |

| GTL-16 (Gastric Carcinoma) | 6.25-50 mg/kg, oral administration[9][10] | Significant reduction in tumor volumes with no observed toxicity.[9][10] |

| KHT (Murine Fibrosarcoma) | 25 mg/kg/day[6][9][10] | Significant decrease in the number of lung tumor nodules (28.3% reduction) and impairment of the metastatic phenotype.[6][9][10] |

Signaling Pathways and Inhibition

The following diagrams illustrate the c-Met signaling pathway and the mechanism of its inhibition by BMS-777607.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]

- 3. Facebook [cancer.gov]

- 4. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medkoo.com [medkoo.com]

- 12. BMS 777607 (ASLAN002) | c-Met inhibitor | Probechem Biochemicals [probechem.com]

- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. researchgate.net [researchgate.net]

The Role of BMS-777607 in the Inhibition of Tumor Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Receptor tyrosine kinases (RTKs) play a pivotal role in regulating angiogenesis, making them attractive targets for anti-cancer therapies. BMS-777607 is a potent, ATP-competitive small molecule inhibitor that targets a specific family of RTKs, including c-Met, Axl, Ron, and Tyro3. This technical guide provides an in-depth overview of the role of BMS-777607 in inhibiting tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction to BMS-777607 and its Targets

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2][3] These receptors are key components of signaling pathways that drive various aspects of cancer progression, including proliferation, survival, migration, invasion, and angiogenesis.[4][5][6]

-

c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades that promote endothelial cell proliferation, migration, and morphogenesis, all crucial steps in angiogenesis.[4][6][7][8] Overexpression of c-Met is frequently observed in various human cancers and is associated with poor prognosis.[7][8]

-

Axl: Axl, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is activated by its ligand Gas6. The Axl signaling pathway is implicated in promoting tumor cell survival, invasion, and resistance to therapy.[5][9] Importantly, Axl signaling is also a significant mediator of tumor angiogenesis.[5][9][10]

-

Ron: The Ron receptor tyrosine kinase, activated by its ligand macrophage-stimulating protein (MSP), has been shown to contribute to tumor progression by promoting cell scattering, invasion, and angiogenesis.[11][12][13]

By inhibiting these key RTKs, BMS-777607 effectively disrupts the signaling networks that fuel tumor angiogenesis.

Mechanism of Action in Angiogenesis Inhibition

BMS-777607 exerts its anti-angiogenic effects through a multi-pronged mechanism that involves direct inhibition of endothelial cell function and modulation of the tumor microenvironment.

Direct Effects on Endothelial Cells

BMS-777607 directly impacts endothelial cells, the primary building blocks of blood vessels, by:

-

Inhibiting Proliferation: By blocking the signaling pathways mediated by c-Met, Axl, and Ron, BMS-777607 can inhibit the proliferation of endothelial cells, thereby limiting the availability of cells needed for new vessel formation.

-

Suppressing Migration and Invasion: Endothelial cell migration and invasion of the extracellular matrix are essential for the sprouting of new blood vessels. BMS-777607 has been shown to suppress HGF-stimulated cell migration and invasion in a dose-dependent manner.[2][7]

-

Impairing Tube Formation: The ability of endothelial cells to form capillary-like structures, a process known as tube formation, is a critical step in angiogenesis. Studies have demonstrated that BMS-777607 significantly impairs the tube formation capacity of human umbilical vein endothelial cells (HUVECs).[9][10]

Modulation of the Tumor Microenvironment

Beyond its direct effects on endothelial cells, BMS-777607 also influences the tumor microenvironment to create an anti-angiogenic milieu:

-

Downregulation of Pro-Angiogenic Factors: The activation of c-Met, Axl, and Ron in tumor cells can lead to the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[5][14] By inhibiting these receptors, BMS-777607 can reduce the production of these critical signaling molecules, thereby indirectly inhibiting angiogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data on the efficacy of BMS-777607 in inhibiting its targets and angiogenesis-related processes.

Table 1: Inhibitory Activity of BMS-777607 against Target Kinases

| Target Kinase | IC50 (nM) | Reference(s) |

| c-Met | 3.9 | [1][2][3] |

| Axl | 1.1 | [1][2][3] |

| Ron | 1.8 | [1][2][3] |

| Tyro3 | 4.3 | [1][2][3] |

Table 2: In Vitro Anti-Angiogenic and Anti-Tumor Activity of BMS-777607

| Cell Line | Assay | IC50 / Effect | Reference(s) |

| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | < 1 nM | [1][2] |

| PC-3, DU145 | HGF-induced Cell Migration & Invasion | < 0.1 µM | [2][7] |

| GTL-16 | c-Met Autophosphorylation | 20 nM | [1][2] |

| KHT | c-Met Autophosphorylation | 10 nM | [1][2] |

| SF126, U118MG | Cell Viability (MTT Assay) | Significantly reduced at 12.5 µM | [15] |

| HUVEC | Tube Formation | Significant decrease in tube length and branch points at 12.5 µM | [9][10] |

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of BMS-777607

| Tumor Model | Treatment Dose and Schedule | Outcome | Reference(s) |

| KHT lung metastasis | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [16] |

| SF126 glioblastoma xenografts | Not specified | 56% tumor volume reduction | [9][10][17] |

| U118MG glioblastoma xenografts | Not specified | >91% tumor remission | [9][10][17] |

| NCI-H226 xenografts | 5, 10, 25 mg/kg (oral gavage) | Significant tumor growth inhibition |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by BMS-777607 and the workflows of common experimental assays used to evaluate its anti-angiogenic effects.

Caption: BMS-777607 inhibits c-Met, Axl, and Ron signaling pathways.

Caption: Workflow for the endothelial cell tube formation assay.

Caption: Workflow for the ex vivo aortic ring assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of BMS-777607's anti-angiogenic properties.

Western Blot Analysis for Receptor Phosphorylation

Objective: To determine the inhibitory effect of BMS-777607 on the phosphorylation of c-Met, Axl, and downstream signaling proteins like Akt and ERK.

Protocol:

-

Cell Culture and Treatment:

-

Culture endothelial cells (e.g., HUVECs) or tumor cells expressing the target receptors in appropriate growth medium until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

-

Pre-treat the cells with various concentrations of BMS-777607 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with the respective ligand (e.g., HGF for c-Met, Gas6 for Axl) for 10-15 minutes at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of c-Met, Axl, Akt, and ERK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of BMS-777607 on the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

-

Plate Coating:

-

Thaw Matrigel Basement Membrane Matrix on ice.

-

Coat the wells of a 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in EGM-2 medium.

-

Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel.

-

Add BMS-777607 at various concentrations or vehicle control to the wells.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Monitor tube formation periodically using an inverted microscope.

-

Capture images of the tube networks at a predetermined time point.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).

-

Aortic Ring Assay

Objective: To evaluate the effect of BMS-777607 on angiogenesis in an ex vivo model that preserves the three-dimensional architecture of a blood vessel.

Protocol:

-

Aorta Dissection and Ring Preparation:

-

Humanely euthanize a mouse and dissect the thoracic aorta.

-

Clean the aorta of periaortic fibro-adipose tissue in sterile PBS.

-

Cross-section the aorta into 1 mm thick rings.

-

-

Embedding and Treatment:

-

Embed the aortic rings in a gel matrix (e.g., Matrigel or collagen type I) in a 48-well plate.

-

Allow the gel to polymerize at 37°C.

-

Add endothelial cell growth medium supplemented with BMS-777607 at desired concentrations or vehicle control.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.

-

-

Quantification:

-

Capture images of the sprouting microvessels at different time points.

-

Quantify the extent of angiogenesis by measuring the number and length of the sprouts.

-

In Vivo Tumor Xenograft Model

Objective: To assess the in vivo anti-tumor and anti-angiogenic efficacy of BMS-777607.

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., SF126 or U118MG glioblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Drug Administration:

-

Randomize the mice into treatment and control groups.

-

Administer BMS-777607 (e.g., 25 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

-

Analysis of Angiogenesis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Fix the tumors in formalin and embed in paraffin.

-

Perform immunohistochemical staining on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.

-

Quantify the microvessel density (MVD) by counting the number of stained vessels per microscopic field.

-

Conclusion

BMS-777607 is a potent inhibitor of the c-Met, Axl, and Ron receptor tyrosine kinases, which are crucial drivers of tumor angiogenesis. Through its multifaceted mechanism of action, which includes the direct inhibition of endothelial cell proliferation, migration, and tube formation, as well as the modulation of the tumor microenvironment, BMS-777607 demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic application of RTK inhibitors in oncology. Further investigation into the clinical efficacy of BMS-777607, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

References

- 1. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. forlabs.co.uk [forlabs.co.uk]

- 4. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. corning.com [corning.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

BMS-777607: A Technical Guide for Cell Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases (RTKs), along with other members of the Met-related family, including Ron and Tyro3.[1][2][3] Its ability to target key signaling nodes involved in cell proliferation, survival, migration, and invasion makes it a valuable tool for basic research in cell biology and a compound of interest in oncology drug development. This guide provides an in-depth technical overview of BMS-777607, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Mechanism of Action

BMS-777607 functions as an ATP-competitive inhibitor of the c-Met kinase family.[1][2] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation.[1][2][4] This blockade of kinase activity leads to the downstream inhibition of critical signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][5] The inhibition of these pathways ultimately results in reduced cell proliferation, migration, and invasion, and can induce apoptosis in cancer cells that are dependent on c-Met or Axl signaling.[5][6]

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of BMS-777607 from various in vitro and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

| Target Kinase | IC50 (nM) |

| Axl | 1.1[1][2][3] |

| Ron | 1.8[1][2][3] |

| c-Met | 3.9[1][2][3] |

| Tyro3 | 4.3[1][2][3] |

| Mer | 14.0[7][8] |

| Flt-3 | 16[7] |

| Aurora B | 78[7][8] |

| Lck | 120[7][8] |

| VEGFR2 | 180[7][8] |

Table 2: Cellular Inhibitory Activity of BMS-777607

| Cell Line | Assay | IC50 | Reference |

| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | < 1 nM | [1][2][4] |

| KHT | c-Met Autophosphorylation | 10 nM | [2] |

| GTL-16 | c-Met Autophosphorylation | 20 nM | [1][2][3] |

| PC-3, DU145 | HGF-induced Cell Migration & Invasion | < 0.1 µM | [1][4] |

| U118MG (Glioblastoma) | Cell Viability (MTT Assay, 4h) | ~15 µM | [6] |

| SF126 (Glioblastoma) | Cell Viability (MTT Assay, 4h) | ~20 µM | [6] |

| U118MG (Glioblastoma) | Cell Viability (MTT Assay, 12h) | ~10 µM | [6] |

| SF126 (Glioblastoma) | Cell Viability (MTT Assay, 12h) | ~15 µM | [6] |

| HuCCT1 (Cholangiocarcinoma) | Clonogenic Growth (6 days) | 11.4 µM | [9] |

| KKU-100 (Cholangiocarcinoma) | Clonogenic Growth (6 days) | 5.9 µM | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving BMS-777607 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a purified kinase.

Materials:

-

Recombinant purified kinase (e.g., c-Met, Axl)

-

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)[1]

-

Substrate (e.g., 3 µg of poly(Glu/Tyr))[1]

-

[γ-33P]ATP[1]

-

ATP (1 µM)[1]

-

BMS-777607 (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

Procedure:

-

Prepare serial dilutions of BMS-777607 in DMSO. A final concentration range of 0.1 nM to 10 µM is recommended.

-

In a reaction tube, combine the recombinant kinase, kinase buffer, and the substrate.

-

Add the diluted BMS-777607 or DMSO (vehicle control) to the reaction tubes and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

-

Incubate the reaction for 1 hour at 30°C.[1]

-

Stop the reaction by adding cold TCA to a final concentration of 8%.[1]

-

Spot the reaction mixture onto a filter membrane and wash extensively to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity on the filter membrane using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of BMS-777607 on cell viability and proliferation.

Materials:

-

Cells of interest (e.g., U118MG, SF126)

-

Complete cell culture medium

-

BMS-777607 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of BMS-777607 in complete culture medium. A final concentration range of 0.1 µM to 50 µM is a reasonable starting point.

-

Remove the old medium from the wells and add the medium containing different concentrations of BMS-777607 or DMSO (vehicle control).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Cell Migration and Invasion Assays

These assays assess the impact of BMS-777607 on the migratory and invasive potential of cells.

a) Wound Healing (Scratch) Assay for Migration:

Materials:

-

Cells of interest

-

Complete cell culture medium

-

BMS-777607

-

6-well or 12-well plates

-

Pipette tip (e.g., p200)

Procedure:

-

Seed cells in a plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[3]

-

Gently wash the cells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of BMS-777607 or DMSO.

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

-

Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

b) Transwell Invasion Assay:

Materials:

-

Transwell inserts (with a porous membrane, e.g., 8 µm pores)[3]

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium (with chemoattractant, e.g., 10% FBS)[3]

-

BMS-777607

-

Cotton swabs

-

Staining solution (e.g., crystal violet)[3]

Procedure:

-

For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Resuspend cells in serum-free medium containing different concentrations of BMS-777607 or DMSO.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add complete medium containing a chemoattractant to the lower chamber.

-

Incubate for a suitable period (e.g., 24 hours) to allow cells to migrate/invade through the membrane.

-

Remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

Western Blotting

This technique is used to detect changes in protein expression and phosphorylation levels following BMS-777607 treatment.

Materials:

-

Cells of interest

-

BMS-777607

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with BMS-777607 at various concentrations and for different durations.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of each lysate.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways affected by BMS-777607 and a general experimental workflow for its characterization.

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

Caption: Axl signaling pathway and the inhibitory action of BMS-777607.

Caption: General experimental workflow for characterizing BMS-777607.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. caymanchem.com [caymanchem.com]

- 9. glpbio.com [glpbio.com]

Methodological & Application

BMS 777607 cell culture working concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET tyrosine kinase family.[1][2] It demonstrates high affinity for c-Met, Axl, Ron, and Tyro3, thereby blocking the autophosphorylation and subsequent activation of these receptor tyrosine kinases (RTKs).[3] The binding of BMS-777607 to these receptors prevents the action of ligands like Hepatocyte Growth Factor (HGF), disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2]

Primarily, BMS-777607 targets the c-Met/HGF signaling axis, which is frequently overexpressed or mutated in various cancers.[1] However, its activity extends to other TAM (Tyro3, Axl, Mer) family kinases. At higher, therapeutic concentrations, it may also inhibit other kinases, such as Aurora B, which can lead to distinct cellular phenotypes like polyploidy.[4][5] This multi-kinase inhibition profile makes BMS-777607 a valuable tool for studying cancer biology and a potential therapeutic agent.[4]

Compound Properties and Stock Solution Preparation

Solubility

BMS-777607 is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (194.97 mM).[6] It is not soluble in water or ethanol.[7] For cell culture applications, it is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[3][6]

Protocol: Stock Solution Preparation (10 mM)

-

Reagents and Materials:

-

BMS-777607 powder (MW: 512.89 g/mol )[3]

-